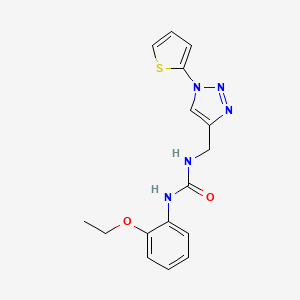

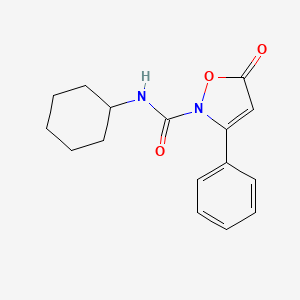

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

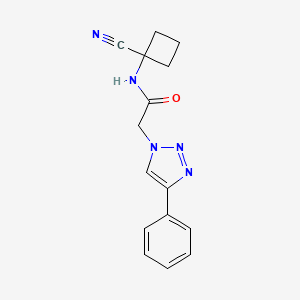

The compound “1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound also contains a thiophene ring, which is a five-membered aromatic ring made up of four carbon atoms and one sulfur atom. The presence of these functional groups could confer certain chemical properties to the compound, such as reactivity, polarity, and potential bioactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and thiophene rings, along with the ethoxyphenyl and urea groups. These functional groups could engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which could influence the compound’s overall shape and properties.

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo transformations such as N-alkylation and N-arylation. The reactivity of the thiophene ring is similar to that of benzene, and it can undergo electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group and the potential for hydrogen bonding could increase the compound’s solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity.

Wissenschaftliche Forschungsanwendungen

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) explored a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their potential as antiacetylcholinesterase agents. This research aimed to optimize the spacer length linking two pharmacophoric moieties for effective enzyme inhibition (Vidaluc et al., 1995).

Urea and Thiourea Derivatives in Parkinson's Disease Treatment

Azam et al. (2009) synthesized 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives. These compounds showed significant antiparkinsonian activity, suggesting their potential in treating Parkinson's disease. The study also highlighted their neuroprotective properties, which could be a starting point for future drug development (Azam et al., 2009).

Inhibition of Rho Associated Protein Kinases

Pireddu et al. (2012) identified 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent inhibitors of Rho associated protein kinases (ROCK1 and 2). This new class of ureas showed remarkable differences in activity based on the benzylic stereogenic center, providing insights into the binding mode of these inhibitors and their potential application in human lung cancer cells (Pireddu et al., 2012).

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) explored the structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 (NPY5) receptor antagonists. The study optimized the lead compound for in vitro potency, indicating its potential as a therapeutic agent (Fotsch et al., 2001).

Anti-Inflammatory Activity of Triazole Derivatives

Cherala et al. (2012) synthesized a series of diphenyl-1,2,4-triazoles and related derivatives, assessing their anti-inflammatory activity. The results showed significant reduction in inflammation, marking these compounds as promising for anti-inflammatory applications (Cherala et al., 2012).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential environmental impact, as some aromatic compounds can be persistent in the environment.

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its reactivity, potential for functionalization, and interaction with various biological targets. It could also be worthwhile to investigate its potential use in fields such as medicinal chemistry, materials science, or catalysis.

Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.

Eigenschaften

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-2-23-14-7-4-3-6-13(14)18-16(22)17-10-12-11-21(20-19-12)15-8-5-9-24-15/h3-9,11H,2,10H2,1H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGMGTZAAJMQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)

![2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B2819640.png)

![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)

![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)

![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)